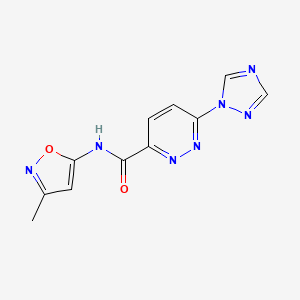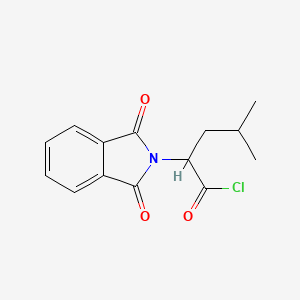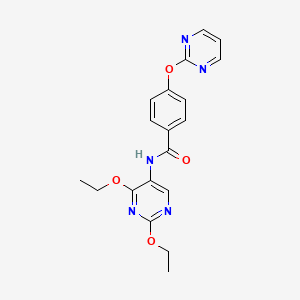
N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has been used for more than 60 years to repel mosquitoes, ticks, and other biting insects. DEET is a colorless and odorless liquid that is applied topically to the skin or clothing.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide and its derivatives are explored in the domain of medicinal chemistry for their potential biological activities. For instance, the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid, which share a structural resemblance with the mentioned compound, were studied to assess their anticancer activities both in vitro and in vivo, indicating significant potential against cancer cells without exhibiting significant toxicity (T. Su et al., 1986).
Novel Heterocyclic Compounds
- Research also delves into creating novel heterocyclic compounds derived from N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide, aiming at anti-inflammatory and analgesic agents. These efforts have led to the synthesis of compounds with promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparable to standard drugs such as sodium diclofenac (A. Abu‐Hashem et al., 2020).
Histone Deacetylase Inhibition
- The compound's analogues have been investigated for their ability to selectively inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation, apoptosis, and histone acetylation. Such selective inhibition underscores the compound’s therapeutic potential in cancer treatment, evidenced by the development of compounds like MGCD0103 showing significant antitumor activity and oral bioavailability (Nancy Z. Zhou et al., 2008).
Marine-Sourced Compound Synthesis
- The synthesis of marine-sourced natural products via the preparation of pyrimidinyl benzamides by amide bond formation highlights another application area. This includes the development of antibacterial compounds, demonstrating the utility of N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide derivatives in generating effective antibacterial agents (M. Joshi et al., 2021).
Antimicrobial Activity
- The antimicrobial activities of novel pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from related compounds, have been investigated, showing that many of these compounds exhibit significant antibacterial and antifungal activities, underscoring the compound’s potential as a base for developing new antimicrobial agents (A. Hossan et al., 2012).
Propiedades
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-3-26-17-15(12-22-19(24-17)27-4-2)23-16(25)13-6-8-14(9-7-13)28-18-20-10-5-11-21-18/h5-12H,3-4H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCYAWCACVDLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


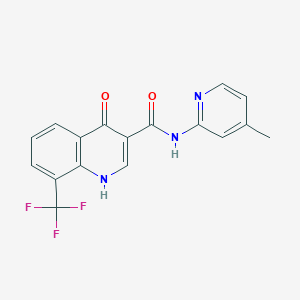
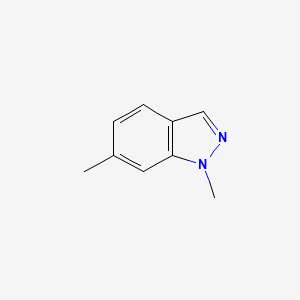
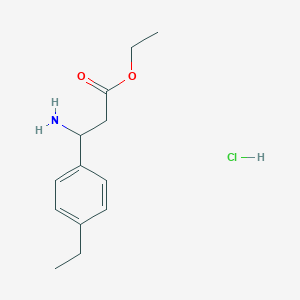

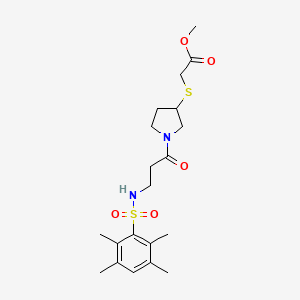
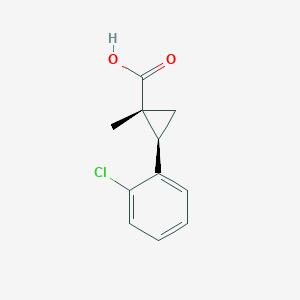
![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide](/img/structure/B2677983.png)
![N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide](/img/structure/B2677984.png)
![2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2677986.png)
![2-((6-((3,4-difluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2677988.png)
